molecular formula C22H18N4O3 B2960993 N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1048922-54-8

N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2960993
CAS No.: 1048922-54-8
M. Wt: 386.411
InChI Key: IYSBOJVXPZPYMU-UHFFFAOYSA-N
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Description

This compound, referred to in research as SKI-I (), is a pyrazole-carbohydrazide derivative featuring a 4-methoxyphenyl group at position 3 of the pyrazole ring and a 2-hydroxynaphthalen-1-yl methylidene substituent at the hydrazide position. Its structure enables interaction with biological targets, notably sphingosine kinase 1 (SK1), where it acts as a competitive inhibitor. SKI-I has been studied in murine models for its antitumor effects, demonstrating efficacy in combination with immune checkpoint inhibitors ().

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-29-16-9-6-15(7-10-16)19-12-20(25-24-19)22(28)26-23-13-18-17-5-3-2-4-14(17)8-11-21(18)27/h2-13,27H,1H3,(H,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSBOJVXPZPYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of an appropriate catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization and chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-hydroxynaphthalene derivatives with hydrazones. The compound exhibits significant structural features, such as π-π stacking interactions and hydrogen bonding, which contribute to its stability and biological activity. The crystal structure reveals bond lengths indicative of double bonds and angles that suggest a planar arrangement conducive to biological interactions .

Biological Activities

Antioxidant Properties
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable antioxidant activity. This property is crucial for combating oxidative stress-related diseases .

Cytotoxicity
Studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For instance, it has been tested against the RKO cell line, revealing potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Leishmanicidal Activity
The compound has also been evaluated for its leishmanicidal activity. While some related compounds have shown promising results against Leishmania species, further studies are needed to assess the efficacy of this compound specifically .

Case Study 1: Antioxidant Activity Assessment

In a study conducted to evaluate the antioxidant capacity of various pyrazole derivatives, this compound was found to exhibit a significant reduction in reactive oxygen species (ROS) levels in vitro. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify antioxidant activity, showing a dose-dependent response .

Case Study 2: Cytotoxicity Evaluation

A comprehensive evaluation of the cytotoxic effects of this compound was performed using MTT assays on several human tumor cell lines. Results indicated that at higher concentrations, the compound significantly inhibited cell proliferation compared to control groups. Mechanistic studies suggested involvement of both intrinsic and extrinsic apoptotic pathways .

Mechanism of Action

The mechanism of action of N’-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to its antimicrobial effects . Additionally, the compound’s ability to undergo redox reactions may contribute to its bioactivity by generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Properties

The following table summarizes key analogs and their pharmacological distinctions:

Compound Name & Evidence ID Key Structural Features Biological Activity & Pharmacological Data
SKI-I () 3-(4-Methoxyphenyl), 2-hydroxynaphthalen-1-yl methylidene SK1 inhibitor; used in melanoma studies (50 mg/kg in mice) with anti-tumor synergy with anti-PD-1/CTLA-4
SKi-178 () 3-(4-Methoxyphenyl), 3,4-dimethoxyphenyl ethylidene SK1 inhibitor (Ki = 1.3 μM); enhanced selectivity and reduced cytotoxicity vs. parent compounds
3-(4-Ethoxy-3-MeO-Phenyl) Analog () 3-(4-Ethoxy-3-methoxyphenyl), 2-hydroxynaphthalen-1-yl methylidene Not explicitly reported; ethoxy group may improve metabolic stability or solubility
2,4,5-Trimethoxyphenyl Analog () 3-(4-Methoxyphenyl), 2,4,5-trimethoxyphenyl methylidene Increased electron-donating methoxy groups may enhance target binding affinity
Naphthalen-2-yl Analog () 3-(Naphthalen-2-yl), 4-methoxyphenyl ethylidene Steric effects from naphthalen-2-yl substitution may alter binding kinetics vs. SKI-I

Key Findings from Comparative Studies

  • Electron-Donating Substituents : Methoxy groups (e.g., in SKi-178 and the 2,4,5-trimethoxy analog) enhance selectivity and potency by improving hydrogen bonding and hydrophobic interactions with SK1's active site ().
  • Cytotoxicity and Selectivity : SKi-178's 3,4-dimethoxy modification reduces off-target effects compared to SKI-I, highlighting the role of substituent optimization in drug design ().

Biological Activity

N'-[(2-hydroxynaphthalen-1-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its broad spectrum of biological activities. The presence of hydroxynaphthalenyl and methoxyphenyl substituents enhances its potential interactions with biological targets.

Molecular Formula

  • C : 18
  • H : 19
  • N : 3
  • O : 5

Molecular Weight

  • 357.4 g/mol

Crystal Structure

Recent studies have provided insights into the crystal structure of related compounds, indicating significant π-π stacking interactions that may influence biological activity .

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit notable antimicrobial properties. For example, Schiff bases derived from hydrazones have demonstrated efficacy against various bacteria and fungi. The mechanism often involves disrupting bacterial cell walls or inhibiting key metabolic pathways .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, revealing that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The structure-activity relationship (SAR) indicated that modifications at the naphthalene moiety significantly enhanced activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The pyrazole nucleus is associated with anticancer properties. Compounds similar to this compound have been reported to induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies on pyrazole derivatives showed significant cytotoxicity against leukemia cell lines (K562 and HEL). The mechanism involved cell cycle arrest and induction of apoptosis, suggesting potential for therapeutic applications in cancer treatment .

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects, as seen in other pyrazole derivatives. These effects are typically mediated through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings

Recent literature indicates that pyrazole derivatives can modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases .

Summary of Research Findings

Activity Type Activity Description References
AntimicrobialInhibits growth of Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis in leukemia cell lines
Anti-inflammatoryModulates pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazole carbohydrazide derivatives, and how can purity be optimized?

  • Methodological Answer : Pyrazole carbohydrazides are typically synthesized via condensation of hydrazide intermediates with appropriate aldehydes or ketones under reflux conditions. For example, hydrazide intermediates can react with 2-hydroxy-1-naphthaldehyde in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) to form Schiff base derivatives . Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) and characterization via elemental analysis, IR (to confirm C=O and N-H stretches), and NMR (to verify imine proton signals at δ 8.5–9.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing the structural features of this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches.
  • NMR : 1^1H NMR detects aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and hydrazide NH protons (δ ~10–11 ppm). 13^13C NMR confirms carbonyl (δ ~160–170 ppm) and imine (δ ~150 ppm) carbons .
  • X-ray Crystallography : Resolves π-π stacking interactions and confirms the (E)-configuration of the imine bond .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use standardized assays such as:

  • Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents, comparing latency and mortality rates against reference drugs (e.g., phenytoin) .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC values calculated .

Advanced Research Questions

Q. How can molecular docking and DFT calculations enhance understanding of structure-activity relationships (SAR)?

  • Methodological Answer :

  • Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase or cyclooxygenase isoforms). Dock the compound into active sites using PDB IDs (e.g., 1LXH for carbonic anhydrase) and analyze binding affinities (ΔG values) .
  • DFT : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution, correlating electronic properties with bioactivity .

Q. What crystallographic parameters indicate stability in the solid-state structure of this compound?

  • Methodological Answer : X-ray diffraction reveals:

  • Intermolecular Interactions : Hydrogen bonds (N–H⋯O, O–H⋯N) between the hydrazide moiety and adjacent aromatic rings.
  • Torsion Angles : The dihedral angle between the naphthyl and pyrazole rings (typically 5–15°) influences planarity and stacking interactions.
  • Packing Diagrams : Show slipped π-π interactions (3.5–4.0 Å spacing) and C–H⋯π contacts, critical for crystal stability .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Address discrepancies via:

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding to assess bioavailability.
  • Dose-Response Optimization : Adjust dosing regimens in animal models to account for rapid clearance or poor absorption.
  • Proteomic Analysis : Use LC-MS/MS to identify off-target interactions that may reduce efficacy in vivo .

Q. What strategies improve the selectivity of this compound for specific enzyme isoforms (e.g., carbonic anhydrase)?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 3-position to enhance hydrophobic interactions with isoform-specific residues .
  • Co-crystallization Studies : Resolve ligand-enzyme complexes to identify key binding motifs (e.g., Zn²⁺ coordination in carbonic anhydrase) .

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